molecular formula C8H12BrFO4 B14683955 diethyl (2R,3R)-2-bromo-3-fluorobutanedioate CAS No. 36875-36-2

diethyl (2R,3R)-2-bromo-3-fluorobutanedioate

Cat. No.: B14683955
CAS No.: 36875-36-2
M. Wt: 271.08 g/mol
InChI Key: GGXJBZZXMDFAST-WDSKDSINSA-N
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Description

Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate is an organic compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2R,3R)-2-bromo-3-fluorobutanedioate typically involves the transformation of diethyl L-tartrateThe reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include substituted butanedioates, alkenes, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2R,3R)-2-bromo-3-fluorobutanedioate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules. Its stereochemistry plays a crucial role in determining its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The specific stereochemistry further enhances its utility in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

36875-36-2

Molecular Formula

C8H12BrFO4

Molecular Weight

271.08 g/mol

IUPAC Name

diethyl (2R,3R)-2-bromo-3-fluorobutanedioate

InChI

InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

GGXJBZZXMDFAST-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)Br)F

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)F

Origin of Product

United States

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